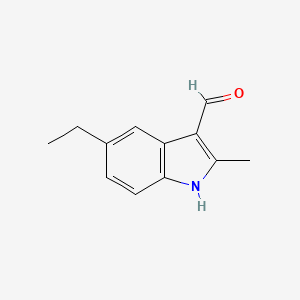

5-Ethyl-2-methyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

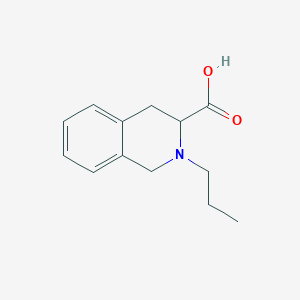

“5-Ethyl-2-methyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 g/mol . The IUPAC name for this compound is 5-ethyl-2-methyl-1H-indole-3-carbaldehyde .

Molecular Structure Analysis

The InChI string for “5-Ethyl-2-methyl-1H-indole-3-carbaldehyde” is InChI=1S/C12H13NO/c1-3-9-4-5-12-10 (6-9)11 (7-14)8 (2)13-12/h4-7,13H,3H2,1-2H3 . This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 2 .

Physical And Chemical Properties Analysis

“5-Ethyl-2-methyl-1H-indole-3-carbaldehyde” has an XLogP3-AA value of 2.7, indicating its partition coefficient between octanol and water . It has a topological polar surface area of 32.9 Ų . The compound has a heavy atom count of 14 and a complexity of 216 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology. They have been found to have anticancer properties, making them potential candidates for cancer treatment .

Antioxidant Activity

The antioxidant activity of indole derivatives is another area of interest. Antioxidants help protect the body from damage caused by harmful molecules called free radicals .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties, making them potentially useful in combating various types of infections .

Antidiabetic Activity

Indole derivatives have also shown potential in the treatment of diabetes. They have been found to possess antidiabetic properties .

Antimalarial Activity

Indole derivatives have been found to possess antimalarial properties, making them potentially useful in the treatment of malaria .

Anticholinesterase Activities

Indole derivatives have shown potential in anticholinesterase activities. This makes them potentially useful in the treatment of conditions like Alzheimer’s disease .

Mechanism of Action

Target of Action

Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used in the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

properties

IUPAC Name |

5-ethyl-2-methyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-4-5-12-10(6-9)11(7-14)8(2)13-12/h4-7,13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWQWDIYEYKJSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C2C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424403 |

Source

|

| Record name | 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

876716-49-3 |

Source

|

| Record name | 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)